1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Overview

Description

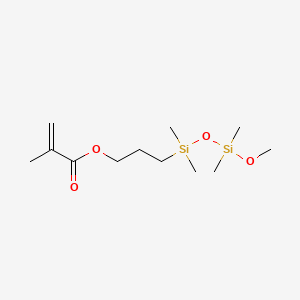

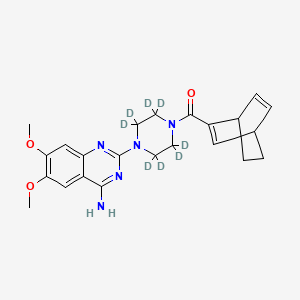

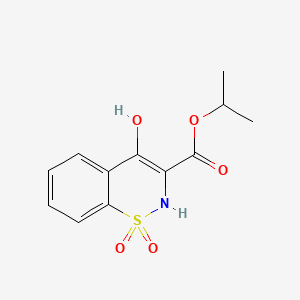

“1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide” is a chemical compound with the molecular formula C12H13NO5S . It is also known as propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate . This compound is an impurity found in meloxicam .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazine ring with a carboxylate ester group and a hydroxy group . The benzothiazine ring contains a sulfur atom and two nitrogen atoms . The compound has a molecular weight of 255.25 g/mol .Physical And Chemical Properties Analysis

The compound forms colorless crystals and has a melting point of 189–191 °C . Its 1H-NMR and 13C-NMR spectra have been reported .Scientific Research Applications

Synthesis and Biological Activities

- Facile Synthesis and Biological Evaluation : A series of compounds related to 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide have been synthesized and evaluated for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

- Structural Studies : Detailed structural studies of derivatives of this compound have been performed, providing insights into their crystal structures and potential biological implications (Arshad et al., 2012).

- Photoisomerization : Research has uncovered a novel photoconversion process involving 4-hydroxy-1,2-bezothiazine 1,1-dioxides, which includes compounds structurally related to this compound (Elghamry et al., 2007).

Synthesis and Applications in Drug Development

- Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives have been synthesized and assessed for their anti-inflammatory and analgesic properties (Kwon & Park, 1992).

- Precursor for Antiosteoarthritis Drugs : A straightforward synthesis of related compounds has shown application as a precursor for the synthesis of a new class of quaternary ammonium derivatives, potential antiosteoarthritis agents (Vidal et al., 2006).

- Structure-Activity Relationship in Antimicrobial Agents : Microwave-assisted synthesis of derivatives has been explored, with studies focusing on their anti-microbial properties and structure-activity relationships (Ahmad et al., 2011).

Additional Research Areas

- Synthesis and Characterization for Various Applications : Various derivatives have been synthesized and characterized, indicating a wide range of potential applications in medicinal chemistry and pharmacology (Lorenzo et al., 1994).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have diverse biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

The biological activities of compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring are attributed to various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate ampa receptors , suggesting potential effects on glutamatergic neurotransmission.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have shown a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Biochemical Analysis

Biochemical Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide belongs, has been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The activity of this compound is influenced by the functional groups attached to the ring .

Cellular Effects

Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to be effective and selective inhibitors of insulin release from rat pancreatic B cells .

Molecular Mechanism

It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring .

Properties

IUPAC Name |

propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSORUCCHDBUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227315 | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-35-5 | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M96S498HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.